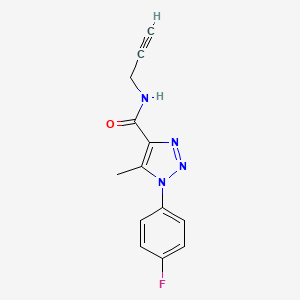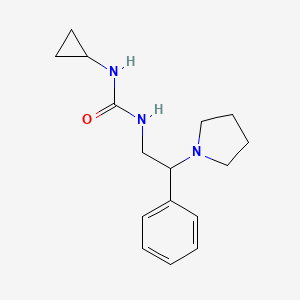
1-Cyclopropyl-3-(2-phenyl-2-pyrrolidin-1-ylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-(2-phenyl-2-pyrrolidin-1-ylethyl)urea is a chemical compound that belongs to the class of urea derivatives. It is a synthetic compound that has been extensively studied for its potential use in scientific research.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-3-(2-phenyl-2-pyrrolidin-1-ylethyl)urea involves the modulation of the sigma-1 receptor. The compound binds to the receptor and modulates its activity, which leads to the activation of several downstream signaling pathways. This, in turn, leads to the regulation of various physiological processes such as neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Cyclopropyl-3-(2-phenyl-2-pyrrolidin-1-ylethyl)urea have been extensively studied in vitro and in vivo. The compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Cyclopropyl-3-(2-phenyl-2-pyrrolidin-1-ylethyl)urea in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the physiological processes that are regulated by the receptor. However, one of the limitations of using the compound is its potential toxicity. It is important to use appropriate safety measures when handling the compound in the laboratory.
Zukünftige Richtungen
There are several future directions for the study of 1-Cyclopropyl-3-(2-phenyl-2-pyrrolidin-1-ylethyl)urea. One of the potential areas of research is the development of new therapeutic agents based on the compound. Another potential area of research is the study of the compound's effects on other physiological processes such as immune function and metabolism. Additionally, the development of more selective sigma-1 receptor modulators could lead to the discovery of new therapeutic targets for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-Cyclopropyl-3-(2-phenyl-2-pyrrolidin-1-ylethyl)urea involves the reaction of cyclopropyl isocyanate with 2-phenyl-2-pyrrolidin-1-yl ethanol in the presence of a base. The resulting compound is then treated with urea to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-3-(2-phenyl-2-pyrrolidin-1-ylethyl)urea has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in several physiological processes such as pain perception, memory, and neuroprotection. The compound has also been studied for its potential use in the treatment of depression, anxiety, and neuropathic pain.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-(2-phenyl-2-pyrrolidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(18-14-8-9-14)17-12-15(19-10-4-5-11-19)13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAUMNYTJFKVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)NC2CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7529258.png)
![N-methyl-N-[(4-phenylphenyl)methyl]methanesulfonamide](/img/structure/B7529274.png)
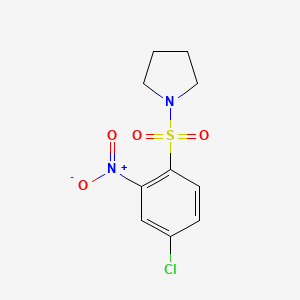
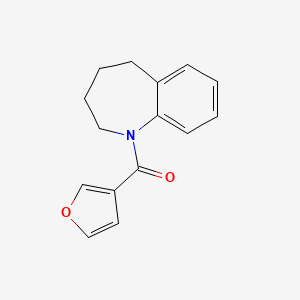
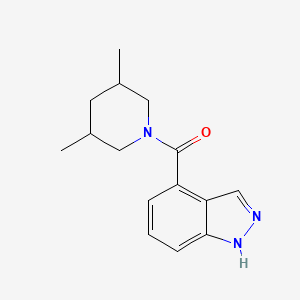
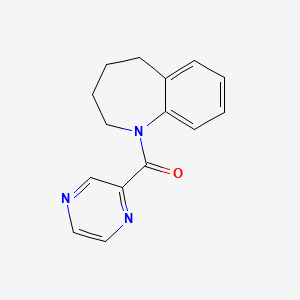
![(5-methylfuran-2-yl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7529301.png)
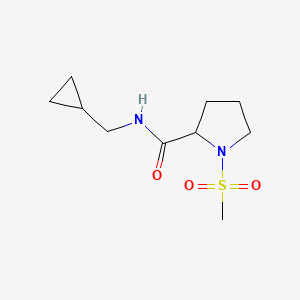
![3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7529328.png)

![1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7529336.png)
